Cas no 2166978-69-2 (1-{bicyclo2.2.1heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide)

1-{bicyclo2.2.1heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-{bicyclo2.2.1heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide
- 1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide
- 2166978-69-2
- EN300-1461144
-
- インチ: 1S/C12H17N3O/c1-7-10(12(13)16)6-15(14-7)11-5-8-2-3-9(11)4-8/h6,8-9,11H,2-5H2,1H3,(H2,13,16)
- InChIKey: DSYUESUYYOLGKX-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(C)=NN(C=1)C1CC2CCC1C2)N
計算された属性
- せいみつぶんしりょう: 219.137162174g/mol
- どういたいしつりょう: 219.137162174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 60.9Ų
1-{bicyclo2.2.1heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1461144-0.1g |
1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide |
2166978-69-2 | 0.1g |
$1068.0 | 2023-06-06 | ||
Enamine | EN300-1461144-2.5g |
1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide |
2166978-69-2 | 2.5g |
$2379.0 | 2023-06-06 | ||
Enamine | EN300-1461144-2500mg |
1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide |
2166978-69-2 | 2500mg |
$2379.0 | 2023-09-29 | ||
Enamine | EN300-1461144-0.05g |
1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide |
2166978-69-2 | 0.05g |
$1020.0 | 2023-06-06 | ||
Enamine | EN300-1461144-5.0g |
1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide |
2166978-69-2 | 5g |
$3520.0 | 2023-06-06 | ||
Enamine | EN300-1461144-10.0g |
1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide |
2166978-69-2 | 10g |
$5221.0 | 2023-06-06 | ||
Enamine | EN300-1461144-100mg |
1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide |
2166978-69-2 | 100mg |
$1068.0 | 2023-09-29 | ||
Enamine | EN300-1461144-5000mg |
1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide |
2166978-69-2 | 5000mg |
$3520.0 | 2023-09-29 | ||
Enamine | EN300-1461144-500mg |
1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide |
2166978-69-2 | 500mg |
$1165.0 | 2023-09-29 | ||
Enamine | EN300-1461144-10000mg |
1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide |
2166978-69-2 | 10000mg |
$5221.0 | 2023-09-29 |
1-{bicyclo2.2.1heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide 関連文献
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
1-{bicyclo2.2.1heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamideに関する追加情報
Introduction to 1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide (CAS No. 2166978-69-2)
1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide, a compound with the CAS number 2166978-69-2, is a novel and promising molecule in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique bicyclic structure and pyrazole core, which endow it with a range of potential biological activities and therapeutic applications.
The chemical structure of 1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide consists of a bicyclo[2.2.1]heptane ring fused to a pyrazole moiety, with a methyl group and an amide functional group attached to the pyrazole ring. This structural arrangement provides the compound with high chemical stability and specific binding properties, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of 1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide in various therapeutic areas, including anti-inflammatory, anti-cancer, and neuroprotective applications. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
In the context of cancer research, 1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide has shown promising results in inhibiting the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK, which are frequently dysregulated in cancer cells.
Beyond its anti-inflammatory and anti-cancer properties, 1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide has also been investigated for its neuroprotective effects. Studies have shown that this compound can reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective activity is attributed to its ability to scavenge free radicals and inhibit the activation of microglia, which are key mediators of neuroinflammation.
The pharmacokinetic profile of 1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide has been extensively studied to ensure its suitability for clinical applications. Preclinical data indicate that this compound has favorable oral bioavailability, good tissue distribution, and a reasonable half-life, making it a viable candidate for further development into therapeutic agents.
In terms of safety, preliminary toxicology studies have shown that 1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
The potential applications of 1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide extend beyond traditional drug development pathways. Its unique chemical structure and biological activities make it an ideal candidate for use in combination therapies, where it can synergize with existing treatments to enhance therapeutic outcomes.
In conclusion, 1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide (CAS No. 2166978-69-2) represents a promising molecule with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for its future development into effective treatments for various diseases.
2166978-69-2 (1-{bicyclo2.2.1heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide) 関連製品
- 2680752-25-2(benzyl N-(3,5-dichloro-4-sulfamoylphenyl)carbamate)
- 1197533-86-0(4-(4-Methyl-3-nitrobenzoyl)thiomorpholine)
- 1804494-54-9(6-Bromo-2-(difluoromethyl)-4-fluoro-3-methylpyridine)
- 1804412-57-4(2-Methoxybenzo[d]oxazole-6-sulfonyl chloride)
- 175210-33-0(2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid)
- 1805603-03-5(Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate)
- 1534819-83-4(2-(2-bromo-5-methylphenyl)propanoic acid)
- 1936290-96-8(4-cyanooxane-4-sulfonamide)
- 215648-27-4(Benzoic acid, 2-mercapto-3-methoxy-, methyl ester)
- 1250443-94-7(Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate)